molecular formula C6H9ClN4O B3334931 2-(4-chloro-3-methyl-1H-pyrazol-1-yl)acetohydrazide CAS No. 1004644-55-6

2-(4-chloro-3-methyl-1H-pyrazol-1-yl)acetohydrazide

Cat. No.: B3334931
CAS No.: 1004644-55-6
M. Wt: 188.61 g/mol
InChI Key: YYGIOJSFYFIUSP-UHFFFAOYSA-N
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Description

2-(4-chloro-3-methyl-1H-pyrazol-1-yl)acetohydrazide is a chemical compound with the molecular formula C6H9ClN4O It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3-methyl-1H-pyrazol-1-yl)acetohydrazide typically involves the reaction of 4-chloro-3-methyl-1H-pyrazole with ethyl chloroacetate, followed by hydrazinolysis. The reaction conditions generally include:

  • Step 1: Formation of Ethyl 2-(4-chloro-3-methyl-1H-pyrazol-1-yl)acetate

      Reagents: 4-chloro-3-methyl-1H-pyrazole, ethyl chloroacetate

      Conditions: Reflux in the presence of a base such as potassium carbonate

      Product: Ethyl 2-(4-chloro-3-methyl-1H-pyrazol-1-yl)acetate

  • Step 2: Hydrazinolysis

      Reagents: Ethyl 2-(4-chloro-3-methyl-1H-pyrazol-1-yl)acetate, hydrazine hydrate

      Conditions: Reflux in ethanol

      Product: this compound

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-3-methyl-1H-pyrazol-1-yl)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of reduced hydrazide derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

2-(4-chloro-3-methyl-1H-pyrazol-1-yl)acetohydrazide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding.

    Materials Science: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

    Industry: The compound is used in the synthesis of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-3-methyl-1H-pyrazole
  • 2-(4-chloro-3-methyl-1H-pyrazol-1-yl)acetic acid
  • 2-(4-chloro-3-methyl-1H-pyrazol-1-yl)acetohydrazone

Uniqueness

2-(4-chloro-3-methyl-1H-pyrazol-1-yl)acetohydrazide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the chloro and hydrazide groups allows for a wide range of chemical modifications and applications, making it a versatile compound in research and industry.

Properties

IUPAC Name

2-(4-chloro-3-methylpyrazol-1-yl)acetohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClN4O/c1-4-5(7)2-11(10-4)3-6(12)9-8/h2H,3,8H2,1H3,(H,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYGIOJSFYFIUSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1Cl)CC(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701214192
Record name 4-Chloro-3-methyl-1H-pyrazole-1-acetic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701214192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1004644-55-6
Record name 4-Chloro-3-methyl-1H-pyrazole-1-acetic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1004644-55-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-3-methyl-1H-pyrazole-1-acetic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701214192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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